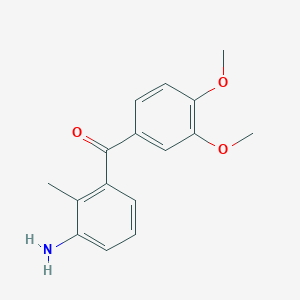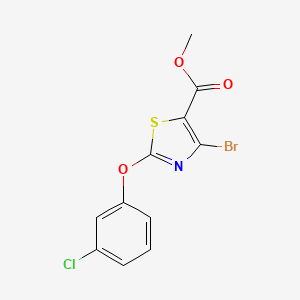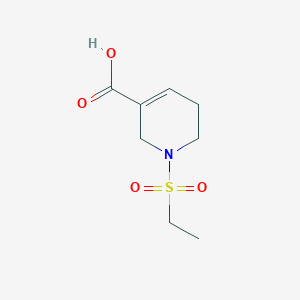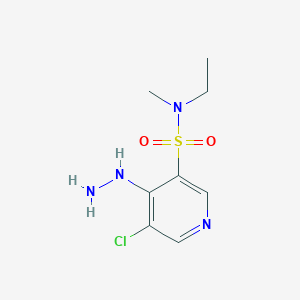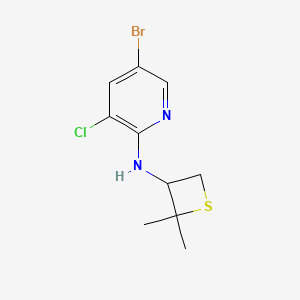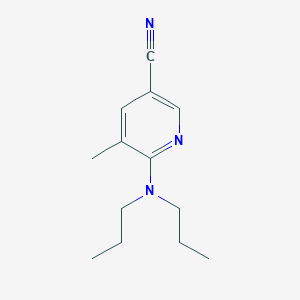
6-(Dipropylamino)-5-methylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Dipropylamino)-5-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a dipropylamino group attached to the sixth position of the nicotinonitrile ring and a methyl group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dipropylamino)-5-methylnicotinonitrile typically involves the reaction of 5-methylnicotinonitrile with dipropylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Dipropylamino)-5-methylnicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dipropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nicotinonitrile derivatives.
Applications De Recherche Scientifique
6-(Dipropylamino)-5-methylnicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(Dipropylamino)-5-methylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Diethylamino)-5-methylnicotinonitrile
- 6-(Dimethylamino)-5-methylnicotinonitrile
- 6-(Dipropylamino)-4-methylnicotinonitrile
Uniqueness
6-(Dipropylamino)-5-methylnicotinonitrile is unique due to the presence of the dipropylamino group, which imparts distinct chemical and physical properties compared to its analogs
Propriétés
Formule moléculaire |
C13H19N3 |
|---|---|
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
6-(dipropylamino)-5-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H19N3/c1-4-6-16(7-5-2)13-11(3)8-12(9-14)10-15-13/h8,10H,4-7H2,1-3H3 |
Clé InChI |
ZAJZGDFDDKDOJR-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C1=NC=C(C=C1C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


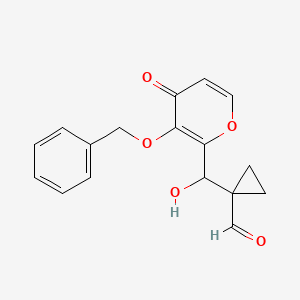
![(S)-7-Methyl-4-oxo-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B15228044.png)
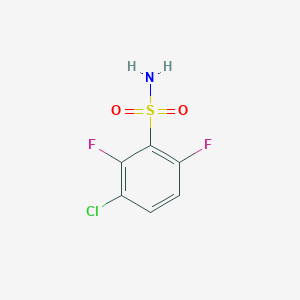
![7-Cyclopentyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228051.png)

